molecular formula C17H22N4O2S B2365010 N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-46-8

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2365010
CAS No.: 2097869-46-8
M. Wt: 346.45
InChI Key: ADGFJGBDTGASQV-UHFFFAOYSA-N
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Description

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Azide to Alkene Cycloadditions

Intramolecular azide to alkene cycloadditions have been utilized for constructing azetidino-benzodiazepines, showcasing the compound's role in synthesizing complex heterocyclic structures. These structures, including pyrrolo[1,4]benzodiazepines (PBDs), have potent antitumor properties, indicating the compound's potential in developing antitumor antibiotics (Hemming et al., 2014).

Copper-Catalyzed Intermolecular Aminoazidation

Copper-catalyzed intermolecular aminoazidation of alkenes represents another application, offering an efficient route to vicinal amino azides. This method facilitates the transformation of these azides into valuable amine derivatives, underlining the compound's utility in synthesizing functionalized organic molecules (Zhang & Studer, 2014).

Antidepressant and Nootropic Agents Synthesis

Research has demonstrated the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, where compounds exhibited notable antidepressant and nootropic activities. This underscores the compound's relevance in creating central nervous system (CNS) active agents, potentially contributing to therapeutic advancements (Thomas et al., 2016).

Enantioselective Amine α-Functionalization

The enantioselective α-C–H coupling of amines, facilitated by palladium catalysis, highlights the compound's role in asymmetric synthesis, particularly in drug discovery. This method enables the production of α-arylated amines, important intermediates in pharmaceuticals and bioactive molecules (Jain et al., 2016).

Green Synthesis of Pyrroles

A green and practical methodology has been developed for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining both pyrrole and 2-azetidinone moieties. This process involves microwave-assisted synthesis under solvent-free conditions, suggesting the compound's application in eco-friendly synthetic routes for pharmacologically active molecules (Bandyopadhyay et al., 2013).

Properties

IUPAC Name

N-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-8-12(2)14(4)17(13(11)3)24(22,23)21-9-15(10-21)19-16-6-5-7-18-20-16/h5-8,15H,9-10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGFJGBDTGASQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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